[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Overview
Description
2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the 2-position and a thioacetonitrile group at the 3-position. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 2-methylindole with a suitable thiol and a nitrile source. One common method is the reaction of 2-methylindole with thiourea followed by treatment with a nitrile compound under acidic conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The thioacetonitrile group may also play a role in modulating the compound’s activity by interacting with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-((1H-Indol-3-yl)thio)acetonitrile: Lacks the methyl group at the 2-position.
2-((2-Methyl-1H-indol-3-yl)thio)ethanamine: Contains an ethanamine group instead of a nitrile group.
2-((2-Methyl-1H-indol-3-yl)thio)acetaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the methyl group and the thioacetonitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and potential biological activities.
Biological Activity
[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features an indole moiety, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of this compound consists of:
- An indole ring system
- A sulfanyl group
- An acetonitrile functional group
This specific arrangement contributes to its unique reactivity and biological activity compared to other indole derivatives.
1. Anticancer Activity
Research indicates that compounds with an indole structure often exhibit significant anticancer properties. For instance, studies have shown that various indole derivatives can inhibit tumor cell proliferation across different cancer types.
Case Study:
In a study evaluating the cytotoxicity of several indole derivatives against human cancer cell lines, it was found that compounds similar to this compound demonstrated IC50 values below 10 µM against colon carcinoma cells (HT29) and lung carcinoma cells (A549) . This suggests a promising potential for further development into anticancer agents.
2. Antibacterial Activity
Indole derivatives are also recognized for their antibacterial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Data Table: Antibacterial Activity Comparison
Compound Name | Target Bacteria | MIC (µM) |
---|---|---|
This compound | Staphylococcus aureus (MRSA) | 20 |
5-Methylindole | Escherichia coli | 40 |
Indole-3-acetic acid | Pseudomonas aeruginosa | 30 |
The above table illustrates that this compound exhibits competitive antibacterial activity against MRSA, making it a candidate for further exploration as an antimicrobial agent .
3. Anti-inflammatory Properties
Indole derivatives have been implicated in modulating inflammatory responses through various pathways, including the inhibition of pro-inflammatory cytokines.
Research Findings:
In vitro studies have shown that certain indole derivatives can significantly reduce levels of TNF-alpha in stimulated macrophages, indicating their potential as anti-inflammatory agents . The specific mechanism of action for this compound remains to be fully elucidated but may involve interaction with nuclear receptors involved in inflammation modulation.
The biological activities of this compound are likely mediated through its interaction with various molecular targets:
- Enzymatic inhibition : The sulfanyl group may enhance binding affinity to specific enzymes.
- Receptor modulation : The indole structure allows for high-affinity interactions with multiple receptors involved in cancer and inflammation pathways.
Synthesis and Research Applications
The synthesis of this compound can be achieved through several methods involving the reaction of indole derivatives with sulfanyl and acetonitrile components . Its applications extend beyond biological research into areas such as:
- Drug discovery : Investigated as a lead compound for developing new therapeutic agents.
- Synthetic chemistry : Used as an intermediate in synthesizing more complex heterocyclic compounds.
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMIZHSFXESGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10821263 | |
Record name | [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10821263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-32-7 | |
Record name | [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10821263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.